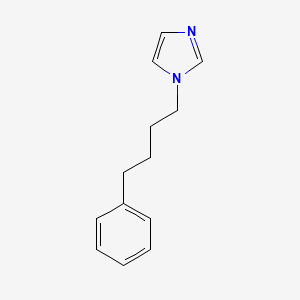

1-(4-苯基丁基)-1H-咪唑

描述

1-(4-phenylbutyl)-1H-imidazole, also known as PBZ, is a chemical compound that belongs to the imidazole class of compounds. PBZ has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

科学研究应用

缓蚀作用:咪唑衍生物(包括1-(4-苯基丁基)-1H-咪唑)在酸性介质中抑制碳钢腐蚀方面表现出有效性。这在腐蚀可能成为重大问题的工业环境中尤为重要 (Costa 等,2021).

热化学性质:已经对 1-(R-苯基)-1H-咪唑(包括 1-(4-苯基丁基)-1H-咪唑)进行了研究,以了解它们的热化学性质。这些性质对于它们在各个领域的实际应用至关重要 (Emel’yanenko 等,2017).

抗真菌特性:咪唑衍生物已被发现对各种真菌和细菌有效,表明它们在开发抗真菌药物中具有潜在用途 (Heeres & van Cutsem,1981).

生物学和药学重要性:咪唑中的含氮杂环(如 1-(4-苯基丁基)-1H-咪唑)由于其生物活性(包括抗菌和抗癌活性)在药物应用中起着至关重要的作用 (Ramanathan,2017).

抗关节炎和镇痛活性:某些咪唑衍生物已被合成并评估其作为抗炎和镇痛剂的潜力,表明这些化合物在治疗应用中的多功能性 (Sharpe 等,1985).

血红素加氧酶抑制:研究表明,2-氧代取代的 1-(1H-咪唑-1-基)-4-苯基丁烷(包括 1-(4-苯基丁基)-1H-咪唑)可以抑制血红素加氧酶,这是一种参与血红素分解的酶。这一发现对于开发针对这一途径的治疗方法具有重要意义 (Roman 等,2007).

抗癌剂:基于咪唑的化合物正被探索作为潜在的抗癌剂,展示了咪唑衍生物在癌症治疗和研究中的作用 (Romagnoli 等,2016).

抗菌活性:新型咪唑(包括 1-(4-苯基丁基)-1H-咪唑)已被合成并显示出有效的抗菌活性,进一步强调了它们在开发新型抗菌药物中的潜力 (Narwal 等,2012).

属性

IUPAC Name |

1-(4-phenylbutyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-13(7-3-1)8-4-5-10-15-11-9-14-12-15/h1-3,6-7,9,11-12H,4-5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQXHSPYBGQSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)

![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)